molecular formula C13H15ClN2O2 B2733423 N-(1-Benzoylpyrrolidin-3-yl)-2-chloroacetamide CAS No. 2411217-04-2

N-(1-Benzoylpyrrolidin-3-yl)-2-chloroacetamide

Cat. No.: B2733423
CAS No.: 2411217-04-2
M. Wt: 266.73
InChI Key: NONOVERBSYYESM-UHFFFAOYSA-N
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Description

N-(1-Benzoylpyrrolidin-3-yl)-2-chloroacetamide: is a chemical compound that belongs to the class of amides It is characterized by the presence of a benzoyl group attached to a pyrrolidine ring, which is further connected to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzoylpyrrolidin-3-yl)-2-chloroacetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Benzoylation: The pyrrolidine ring is then benzoylated using benzoyl chloride in the presence of a base like triethylamine.

    Chloroacetamide Formation: The final step involves the reaction of the benzoylated pyrrolidine with chloroacetyl chloride to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in N-(1-Benzoylpyrrolidin-3-yl)-2-chloroacetamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The benzoyl group can be subjected to oxidation or reduction reactions, depending on the desired transformation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

    Oxidation/Reduction Products: Modified benzoyl derivatives.

Scientific Research Applications

Chemistry: N-(1-Benzoylpyrrolidin-3-yl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in various industries, including agriculture and materials science.

Mechanism of Action

The mechanism of action of N-(1-Benzoylpyrrolidin-3-yl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. The benzoyl and chloroacetamide groups can form interactions with active sites, potentially inhibiting or modulating the activity of target proteins.

Comparison with Similar Compounds

    N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide: Similar structure but with a benzyl group instead of a benzoyl group.

    N-(1-Benzoylpyrrolidin-3-yl)-2-fluoroacetamide: Similar structure but with a fluoroacetamide group instead of a chloroacetamide group.

    N-(1-Benzoylpyrrolidin-3-yl)-2-bromoacetamide: Similar structure but with a bromoacetamide group instead of a chloroacetamide group.

Uniqueness: N-(1-Benzoylpyrrolidin-3-yl)-2-chloroacetamide is unique due to the presence of both the benzoyl and chloroacetamide groups, which confer specific reactivity and potential biological activity. Its structural features make it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

N-(1-benzoylpyrrolidin-3-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-8-12(17)15-11-6-7-16(9-11)13(18)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONOVERBSYYESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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